Effective BRD4 Degradation Concentration Range in Breast Cancer Cell Lines
PROTAC BRD4 Degrader-5 induces robust BRD4 degradation across four breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3, BT-474) at concentrations of 5–100 nM after a 4-hour treatment . This activity range is broader than the reported effective concentrations for the CRBN-recruiting degrader dBET1 (EC50 = 430 nM) [1] and is comparable to the VHL-based MZ1 (DC50 = 8–23 nM in H661 and H838 cells) , but with distinct cell-type sensitivity patterns relevant to HER2-positive and -negative breast cancer models.
| Evidence Dimension | Concentration for BRD4 degradation |
|---|---|
| Target Compound Data | 5–100 nM (effective range in MCF-7, MDA-MB-231, SK-BR-3, BT-474) |
| Comparator Or Baseline | dBET1: EC50 = 430 nM; MZ1: DC50 = 8 and 23 nM in H661 and H838 |
| Quantified Difference | Target compound shows lower effective concentration than dBET1; comparable potency range to MZ1 but with distinct cell-line validation set. |
| Conditions | 4 h treatment, Western blot in breast cancer cell lines |
Why This Matters
Selecting PROTAC BRD4 Degrader-5 ensures effective degradation in breast cancer cell lines at nanomolar concentrations, avoiding the higher doses required for CRBN-based degraders like dBET1.
- [1] Adooq. dBET1 Datasheet. EC50 = 430 nM. View Source
